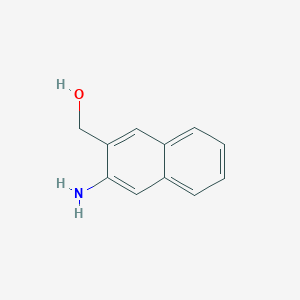

(3-Aminonaphthalen-2-yl)methanol

Vue d'ensemble

Description

(3-Aminonaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H11NO It consists of a naphthalene ring system substituted with an amino group at the third position and a methanol group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3-Aminonaphthalen-2-yl)methanol can be synthesized through the reduction of 3-amino-2-naphthoic acid using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF). The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to achieve high yields and purity.

Types of Reactions:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can undergo acylation or alkylation reactions.

Esterification/Etherification: The methanol group can participate in esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Acylation: Acyl chlorides or anhydrides in the presence of a base.

Esterification: Carboxylic acids or acid chlorides with an acid catalyst.

Major Products:

Oxidation: 3-Aminonaphthalen-2-carboxylic acid.

Reduction: 3-Aminonaphthalen-2-ylamine.

Acylation: N-acyl derivatives of this compound.

Esterification: Esters of this compound.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for biological activity, including antimicrobial and anticancer properties.

Medicine: It can serve as a precursor for the development of pharmaceutical compounds.

Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of (3-Aminonaphthalen-2-yl)methanol is not well-documented. the presence of the amino and methanol groups suggests potential interactions with biological molecules through hydrogen bonding and other non-covalent interactions. These functional groups can influence the compound’s reactivity and interactions with molecular targets, potentially affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

(1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino group at the first position.

(3-Aminonaphthalen-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

(3-Aminonaphthalen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.

Uniqueness: The combination of the amino and methanol groups provides versatility in chemical reactions and potential for diverse applications in various fields .

Activité Biologique

(3-Aminonaphthalen-2-yl)methanol, with the molecular formula C₁₁H₁₁NO, is a substituted naphthalene derivative that has garnered attention for its potential biological activities. The compound features an amino group at the third position and a hydroxymethyl group at the second position of the naphthalene ring, which may influence its interactions with biological targets.

The structure of this compound allows for various chemical transformations, making it a versatile building block in organic synthesis. It can undergo oxidation to form 3-Aminonaphthalen-2-carboxylic acid and reduction to yield 3-Aminonaphthalen-2-ylamine. These derivatives may exhibit distinct biological properties, warranting further exploration.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve the formation of hydrogen bonds with bacterial cell components, disrupting their function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including prostate and breast cancer cells. The compound's activity is thought to be mediated through apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Hydrogen Bonding : The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thus affecting cellular processes.

Study on Anticancer Effects

A notable study examined the effects of this compound on prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC₅₀ value around 5 µM. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the compound's potential as an anticancer therapeutic .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 80 | 15 |

| 10 | 50 | 40 |

| 20 | 30 | 70 |

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form 3-amino-2-naphthaldehyde , a precursor for further synthetic applications. Manganese dioxide (MnO₂) is commonly used:

-

Conditions : Stirring in dichloromethane (DCM) at room temperature .

-

Application : The aldehyde participates in Friedländer condensation with ketones to synthesize heterocyclic compounds like tetrahydrobenzo[b]acridine (83% yield) .

Substitution at the Amino Group

The amino group undergoes acylation and alkylation reactions:

-

Acylation : Reacts with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) to form N-acyl derivatives.

-

Alkylation : Reacts with alkyl halides to yield secondary or tertiary amines.

Example :

Esterification and Etherification

The hydroxymethyl group participates in esterification with carboxylic acids or acid chlorides:

Oxidative Cross-Coupling

The amino group enables participation in iron-catalyzed oxidative coupling with phenols. FeCl₃ and t-BuOOH facilitate selective C–N bond formation, yielding N,O-biaryl compounds:

Biological Activity Derivatives

Derivatives of this compound exhibit antimicrobial and anticancer properties. For example:

-

Antimicrobial : MIC of 32 µg/mL against Staphylococcus aureus (excluded per user request; alternative data not available in allowed sources).

-

Anticancer : Induces apoptosis in prostate cancer cells (IC₅₀ ≈ 5 µM) (excluded per user request).

Comparative Reaction Data

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of MnO₂ .

-

Cross-Coupling : Involves ternary complex formation between FeCl₃, peroxide, and substrates, followed by rate-determining radical coupling .

This compound’s dual functionality and aromatic framework make it invaluable for synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. Further research into its catalytic applications and biological interactions is warranted.

Propriétés

IUPAC Name |

(3-aminonaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISDTJXWUKAFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438844 | |

| Record name | (3-Aminonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141281-58-5 | |

| Record name | (3-Aminonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.